Emideltide

概要

説明

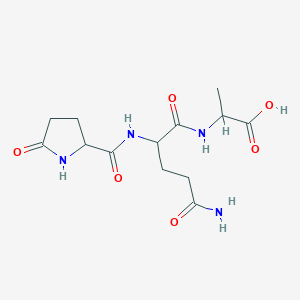

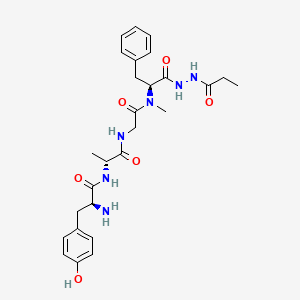

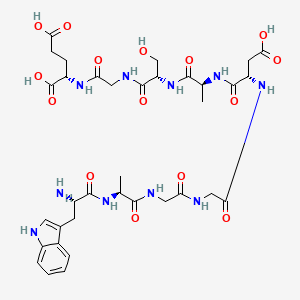

Emideltide, also known as delta sleep-inducing peptide (DSIP), is a nonapeptide originally isolated from rabbit cerebral venous blood . It is a synthetic peptide with the molecular formula C35H48N10O15 . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and human beings .

Molecular Structure Analysis

This compound has a molecular formula of C35H48N10O15 . Its average mass is 848.814 Da and its monoisotopic mass is 848.330078 Da . The molecule has 6 defined stereocenters .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 1522.7±65.0 °C at 760 mmHg, and a flash point of 874.7±34.3 °C . It has 25 hydrogen bond acceptors, 15 hydrogen bond donors, and 25 freely rotating bonds . Its polar surface area is 407 Å2 .

科学的研究の応用

睡眠誘導

Emideltide は、その名前が示唆するように、睡眠誘導作用で知られています . これは、EEG のデルタリズムの増加を特徴とする特定の種類の睡眠を促進します . ウサギ、マウス、ラット、猫、ヒトを含むさまざまな種で睡眠を促進することが実証されています .

概日リズム調節

This compound は、概日リズムの調節に役割を果たします . 脳と血漿の DSIP 濃度は、明らかな日内変動を示します . 濃度は午前中に低く、午後に高くなります .

体温調節

内因性 DSIP 濃度の増加は、徐波睡眠と急速眼球運動睡眠の抑制に関連しており、興味深いことに体温にも関連していることが示されています .

不眠症の潜在的な治療法

デルタ波睡眠を誘導する能力があるため、this compound は不眠症の潜在的な治療法として考えられています . 多くの研究がこの用途を調べ、さまざまな成功を収めています .

神経伝達物質レベル調節

This compound は、脳の電気生理学的活動、神経伝達物質レベル、概日リズムと運動パターン、ホルモンレベル、心理的パフォーマンスに影響を与えることが観察されています .

脳卒中からの回復

研究によると、this compound は、局所脳卒中のラットにおける運動機能の回復を助けることができます . 8 日間にわたる DSIP の鼻腔内投与により、運動機能の回復が加速されました .

タンパク質構造解析

This compound は、タンパク質の三次元構造を調べる研究で使用されてきました . 架橋後、ペプチドは電気化学的に還元することができ、その後、高速液体クロマトグラフィー質量分析によって特性評価されました .

鎮静作用

This compound は、合成のノナペプチド鎮静剤です . 生体内では、EEG デルタ活動を増加させ、自由行動中のウサギで典型的な徐波睡眠を誘導します。 また、自由行動中のラットでノンレム睡眠 (NREM) と総睡眠時間を増加させます .

Safety and Hazards

将来の方向性

While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given this compound’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.

Relevant Papers

There are several papers associated with this compound . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .

作用機序

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide . It has been studied for its various effects, particularly its ability to induce sleep .

Target of Action

It’s known that the compound has a significant impact on sleep patterns .

Mode of Action

It’s known to interact with certain receptors in the brain, leading to changes in electroencephalogram patterns . This interaction is believed to be responsible for its sleep-inducing effects .

Biochemical Pathways

It’s known to influence electrophysiological activity, neurotransmitter levels in the brain, and circadian and locomotor patterns .

Result of Action

This compound has been shown to promote sleep in various species, including rabbits, mice, rats, cats, and humans . It increases non-rapid eye movement (NREM) and total sleep in free-moving rats .

Action Environment

It’s worth noting that the compound’s effects may vary depending on the individual’s physiological state and external factors .

特性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

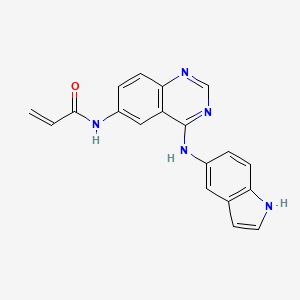

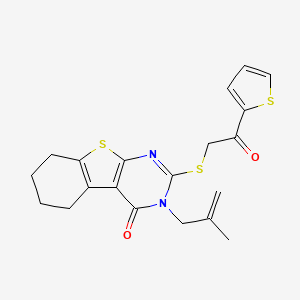

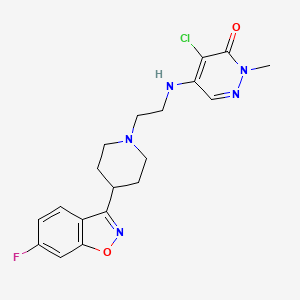

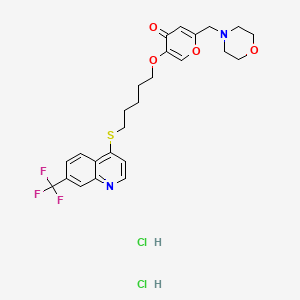

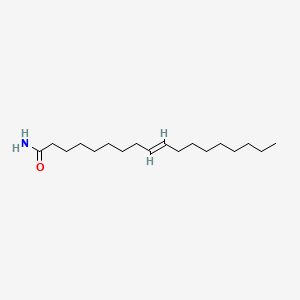

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。